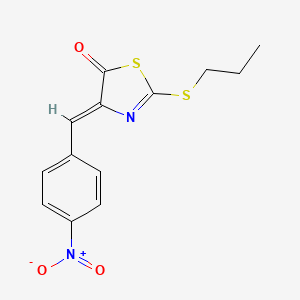![molecular formula C22H20Cl2N6OS B4856113 2-{[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]methyl}-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one](/img/structure/B4856113.png)
2-{[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]methyl}-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one
Overview
Description
2-{[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]methyl}-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]methyl}-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dichlorophenyl group and the tetrazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]methyl}-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
2-{[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]methyl}-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]methyl}-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and dichlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and biological activities.
Tetrazole derivatives: Exhibit comparable chemical reactivity and applications in medicinal chemistry.
Uniqueness
2-{[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl
Properties
IUPAC Name |
2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-3-(2,6-dichlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N6OS/c23-16-10-6-11-17(24)20(16)29-19(25-18-12-5-4-9-15(18)21(29)31)13-32-22-26-27-28-30(22)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRLJNQORUGSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B4856032.png)
![3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE](/img/structure/B4856045.png)
![4-[1-(difluoromethyl)pyrazol-3-yl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4856048.png)
![3,4,7-trimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4856051.png)




![4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B4856079.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4856083.png)
![4-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]MORPHOLINE](/img/structure/B4856087.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B4856094.png)
![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4856102.png)
![N-(4-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4856121.png)
